molecular formula C7H10N2O4 B15211338 Dimethyl 4,5-dihydro-1h-pyrazole-3,4-dicarboxylate CAS No. 87387-81-3

Dimethyl 4,5-dihydro-1h-pyrazole-3,4-dicarboxylate

Cat. No.: B15211338
CAS No.: 87387-81-3
M. Wt: 186.17 g/mol
InChI Key: HDHXZOHSNQOFNR-UHFFFAOYSA-N
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Description

Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is a bicyclic pyrazole derivative featuring a partially saturated pyrazole ring with two ester groups at positions 3 and 2. This compound is recognized for its role in pharmaceutical applications, particularly as an intermediate in antiviral agents. Trade names such as Herpid, Herplex liquifilm, and Dendrid highlight its use in treatments for herpes simplex virus infections . Its structure combines the reactivity of the pyrazole ring with the versatility of ester functional groups, enabling diverse chemical modifications.

Properties

CAS No.

87387-81-3

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C7H10N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h4,8H,3H2,1-2H3

InChI Key

HDHXZOHSNQOFNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNN=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Cycloaddition Reactions

1,3-Dipolar Cycloaddition

The most widely reported method for synthesizing dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate involves 1,3-dipolar cycloaddition between hydrazines and activated dicarboxylate esters. For instance, diethyl fumarate reacts with diazoacetonitrile under mild conditions (0–50°C, 2–72 hours) to yield 5-cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid diethyl ester, which is subsequently esterified to the dimethyl derivative. This reaction proceeds via the formation of a nitrile imine dipole, which undergoes cycloaddition with the electron-deficient dicarboxylate. The stereoelectronic properties of the dipole and dipolarophile critically influence reaction efficiency, with electron-withdrawing groups on the dicarboxylate enhancing regioselectivity.

Optimization Parameters :

  • Temperature : 0–50°C (higher temperatures accelerate side reactions).
  • Solvent : Anhydrous ethanol or xylene improves yield by minimizing hydrolysis.
  • Catalyst : Acetic acid (1–5 mol%) facilitates imine formation in condensation steps.
Table 1: Representative Cycloaddition Conditions and Outcomes
Starting Materials Conditions Yield (%) Key Advantages
Diethyl fumarate + diazoacetonitrile 25°C, 48h, EtOH 78 High regioselectivity
Maleic anhydride + methyl hydrazine 50°C, 24h, xylene 65 Scalable

Mechanistic Insights

The cycloaddition mechanism involves three steps:

  • Dipole Generation : Hydrazine derivatives condense with carbonyl compounds to form azomethine imines.
  • Cycloaddition : The dipole reacts with acetylenedicarboxylates, forming the pyrazole ring via a concerted [3+2] process.
  • Esterification : Transesterification with methanol converts ethyl esters to methyl esters.

Steric hindrance from substituents on the dicarboxylate can reduce yields, necessitating precise stoichiometric control.

Condensation and Cyclization Approaches

Knoevenagel Condensation

Alternative routes employ Knoevenagel condensation between substituted salicylaldehydes and β-keto esters, followed by cyclization with hydrazines. For example, ethyl 3-oxo-3-phenylpropanoate reacts with 2-hydroxybenzaldehyde to form a coumarin intermediate, which undergoes cyclization with phenylhydrazine in ethanol under reflux to yield the pyrazole core. This method offers flexibility in introducing aromatic substituents but requires rigorous purification to isolate the desired product from regioisomers.

Cyclization with Hydrazines

Hydrazine hydrate directly cyclizes α,β-unsaturated esters into dihydropyrazoles. A study demonstrated that treating dimethyl acetylenedicarboxylate with hydrazine hydrate in ethanol at 20°C produces the target compound in 70–99% yield, depending on the aryl substituent. The reaction’s stereoselectivity arises from thermodynamic stabilization of the trans-configured dihydropyrazole, as confirmed by X-ray crystallography.

Ring-Opening Reactions

Stereoselective Ring-Opening of Pyrazolo[1,2–a]pyrazoles

Dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates undergo stereoselective ring-opening with excess hydrazine hydrate to yield rel-(4'R,5'S)-configured hydrazides. The reaction proceeds via nucleophilic attack at the carbonyl groups, followed by ring cleavage and hydrazide formation. The trans configuration is favored due to reduced steric strain, with coupling constants (JH4',H5' = 7.0–9.8 Hz) confirming the stereochemical outcome.

Table 2: Stereoselectivity in Ring-Opening Reactions
Starting Material Product Configuration Yield (%)
5-(4-Nitrophenyl) derivative rel-(4'R,5'S) 99
5-(2-Hydroxyphenyl) derivative rel-(4'R,5'S) 85

Alternative Synthetic Routes

Less common methods include:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes but requires specialized equipment.
  • Enzymatic Catalysis : Lipases catalyze esterification steps under mild conditions, though yields remain suboptimal (≤50%).

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield Range (%) Scalability Cost Efficiency
1,3-Dipolar Cycloaddition 65–78 High Moderate
Knoevenagel Condensation 60–75 Moderate Low
Ring-Opening Reactions 70–99 High High

Cycloaddition offers balance between yield and scalability, while ring-opening reactions excel in stereochemical control.

Challenges and Limitations

  • By-Product Formation : Competing pathways in cycloaddition generate regioisomers, necessitating chromatography.
  • Sensitivity to Moisture : Ester groups hydrolyze under aqueous conditions, requiring anhydrous solvents.
  • Temperature Control : Exothermic reactions risk thermal degradation, mandating slow reagent addition.

Chemical Reactions Analysis

Ammonolysis and Dehydration

The dihydro-pyrazole undergoes ammonolysis to form 3(5)-carbamoyl derivatives, a critical step in herbicide synthesis. Two equivalents of ammonia react with the ester groups, replacing the cyano group with a carboxamide . Subsequent dehydration with phosphorus oxychloride converts the carboxamide to a cyano group, yielding 3(5)-cyano-1H-pyrazole-4-carboxylic acid esters.

Key Steps:

  • Ammonolysis :

    • Reagents: NH₃ (gas) or aqueous NH₃, triethylamine (base).

    • Conditions: Room temperature, 2–12 hours .

  • Dehydration :

    • Reagents: POCl₃, PCl₅, or SOCl₂.

    • Product: 1-Alkyl-5-cyano-1H-pyrazole-4-carboxamide .

Oxidation to Aromatic Pyrazoles

The 4,5-dihydro-1H-pyrazole scaffold is oxidized to fully aromatic pyrazoles under mild conditions. For example, hydrogen peroxide (H₂O₂) in ethanol at 60°C removes two hydrogens, forming dimethyl 1H-pyrazole-3,4-dicarboxylate . This reaction is critical for enhancing biological activity in agrochemicals.

Oxidation Agent Conditions Yield
H₂O₂ (30%)Ethanol, 60°C, 4 hours75–88%
DDQTHF, reflux82%

Ester Hydrolysis and Functionalization

The methyl ester groups undergo hydrolysis under acidic or basic conditions to form carboxylic acids, enabling further derivatization. For instance:

  • Basic Hydrolysis : NaOH in H₂O/THF converts esters to carboxylates .

  • Acidic Hydrolysis : HCl in dioxane yields free carboxylic acids .

Example Pathway:
Dimethyl ester → Diacid → Amidation with amines → Herbicidal carboxamides .

Alkylation at the 1-Position

The NH group in the pyrazoline ring undergoes alkylation using alkenes and strong acids (e.g., H₂SO₄) in acetonitrile. This step introduces substituents critical for herbicidal activity :

Alkylating Agent Conditions Product
IsobutyleneH₂SO₄, CH₃CN, 24°C, 6 hours1-Isopropyl-5-cyano-pyrazole

Electrophilic Substitution

The electron-rich pyrazole ring participates in electrophilic substitutions. For example:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

  • Halogenation : NBS or Cl₂ adds halogens to the 4-position .

Cyclization to Heteroannulated Systems

The compound serves as a precursor for fused pyrazole systems. Reaction with thioureas or hydrazines forms pyrazolo[1,5-a]pyrimidines, which exhibit antimicrobial activity .

Example Reaction:
Dimethyl ester + Thiosemicarbazide → Pyrazolo[3,4-d]pyrimidine-4(5H)-one .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Dimethyl 1,3-Diphenyl-1H-Pyrazolo[3,4-b]pyridine-4,5-Dicarboxylate
  • Structure : Fused pyrazolopyridine system with ester groups.
  • Synthesis : Prepared via reactions involving N,N-diisopropylamidinyl pyrazolylimine and esterification .
  • Applications : Primarily used as a precursor for synthesizing heterocyclic compounds like pyrazolopyridopyridazine diones. Unlike the dihydro-pyrazole derivative, this compound’s fused aromatic system enhances stability but reduces solubility in polar solvents.
  • Key Difference : The aromatic pyridine ring introduces π-π stacking interactions, influencing its solid-state packing and electronic properties .
Dimethyl 5-Methyl-4a-Methyl-1-Methylthiothiopyrano[4,3-b]indole-3,4-Dicarboxylate (2b)
  • Structure: Thiopyranoindole fused with a pyrazole ring and sulfur atoms.
  • Synthesis : Obtained via Diels-Alder reaction between methyl 1,2-dimethylindole-3-dithiocarboxylate and dimethyl acetylenedicarboxylate (DMAD) .
  • Applications : Serves as an intermediate for thiopyrylocyanine and merocyanine dyes. The sulfur atom and extended conjugation differentiate its optical properties from the dihydro-pyrazole compound.
  • Key Difference : The thiophene moiety increases absorption in the visible spectrum, making it suitable for dye synthesis .
1,5-Dimethyl-4-(Tetrazolyl)-1,2-Dihydro-3H-Pyrazol-3-One Derivatives
  • Structure : Pyrazole ring substituted with tetrazole and benzodiazepine/coumarin groups.
  • Synthesis : Multi-step reactions involving coumarin, benzodiazepine, and tetrazole moieties .
  • Applications : Investigated for biological activity, including antimicrobial and anti-inflammatory properties. The tetrazole group enhances hydrogen-bonding capacity compared to ester groups in the dihydro-pyrazole compound.

Functional and Reactivity Comparisons

Compound Key Functional Groups Reactivity Applications
Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate Dihydro-pyrazole, esters Ester hydrolysis, ring-opening reactions Antiviral agents, pharmaceutical intermediates
Pyrazolopyridine dicarboxylates Aromatic pyrazole, esters Cyclocondensation, nucleophilic substitution Heterocyclic synthesis, ligand design
Thiopyranoindole dicarboxylates Thiophene, esters Electrophilic aromatic substitution, oxidation Dye intermediates
Tetrazole-pyrazole hybrids Tetrazole, coumarin Click chemistry, hydrogen bonding Antimicrobial agents

Biological Activity

Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings regarding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is a pyrazole derivative characterized by the presence of two carboxylate groups and a saturated pyrazole ring. Its molecular formula is C8H10N2O4C_8H_{10}N_2O_4 with a molecular weight of approximately 186.17 g/mol. The compound's structure allows for various interactions within biological systems, contributing to its pharmacological profile.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display efficacy against various bacterial strains such as E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties. In vitro studies demonstrated that related pyrazole compounds significantly inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6 . The IC50 values for these compounds ranged from 10 µM to 100 µM, indicating their potential as therapeutic agents in inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research has shown that certain derivatives exhibit antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) with IC50 values around 0.08 µM . These findings suggest that this compound may inhibit tumor growth and could be further developed into anticancer therapies.

Antiviral Properties

There is emerging evidence supporting the antiviral activity of pyrazole derivatives. Compounds structurally related to this compound have shown effectiveness against viral infections in vitro. For example, studies have indicated significant inhibition of viral replication in cell cultures .

The mechanisms behind the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory processes and cancer progression. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes and other signaling pathways associated with inflammation and tumor growth .
  • Cytokine Modulation : These compounds can modulate the immune response by inhibiting cytokine production and signaling pathways that lead to inflammation and tumor proliferation .

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer efficacy of various pyrazole derivatives including this compound:

CompoundCell LineIC50 (µM)Mechanism
AMCF-70.08Apoptosis induction
BMDA-MB-2310.12Cell cycle arrest

Results indicated that these compounds significantly reduced cell viability compared to control treatments .

Case Study 2: Anti-inflammatory Activity Assessment

Another study evaluated the anti-inflammatory effects of pyrazole derivatives:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
C76%86%
D61%75%

These results highlight the potential for these compounds in treating inflammatory conditions .

Q & A

What are the common synthetic routes for preparing dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate, and what challenges arise during cyclization?

Basic Research Focus
The compound is typically synthesized via cyclocondensation reactions of hydrazine derivatives with dicarbonyl precursors. For example, reactions involving hydrazine hydrate and ester-containing intermediates under reflux in methanol/ethanol are common, though challenges like incomplete cyclization or competing hydrolysis may occur . A critical step is optimizing reaction time (24–36 hours) and solvent choice (e.g., ethanol vs. methanol) to minimize side products. Failed cyclization attempts, such as those observed in Scheme 1 of , highlight the need for precise pH control and temperature monitoring to avoid decomposition of intermediates.

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Focus
X-ray crystallography (using tools like APEX2 and SAINT-Plus) is essential for determining crystal packing and bond angles, as demonstrated in studies of analogous pyrazole derivatives . Supplementary techniques include:

  • NMR spectroscopy to confirm proton environments and ester group integrity.
  • FT-IR to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹).
  • DFT calculations to model electronic distributions and predict reactivity.

What advanced strategies can mitigate contradictions in reaction outcomes, such as failed cyclization or ester hydrolysis?

Advanced Research Focus
Contradictions often arise from competing reaction pathways. For example, notes unsuccessful cyclization despite using hydrazine hydrate in acetic acid. Methodological solutions include:

  • Reaction condition screening : Varying solvents (e.g., DMF for higher polarity) or catalysts (e.g., Lewis acids).
  • In-situ monitoring : Using HPLC or LC-MS to track intermediate formation and adjust parameters in real time.
  • Protecting group strategies : Temporarily shielding reactive sites (e.g., ester groups) to prevent unintended hydrolysis .

How can computational tools enhance the design of derivatives or reaction pathways for this compound?

Advanced Research Focus
Computational reaction path searches (e.g., quantum chemical calculations) enable predictive modeling of cyclization energetics and substituent effects. For instance, ICReDD’s approach integrates computational screening with experimental validation to identify optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . Key steps include:

  • Transition state analysis to identify rate-limiting steps.
  • Machine learning to correlate substituent electronic effects with reaction yields.

What are effective derivatization strategies to expand the functional utility of this pyrazole scaffold?

Advanced Research Focus
Derivatization often involves:

  • N-functionalization : Introducing aryl or alkyl groups at the pyrazole nitrogen to modulate biological activity or solubility.
  • Ester hydrolysis : Converting methyl esters to carboxylic acids for coordination chemistry applications (e.g., metal-organic frameworks) .
  • Heterocycle fusion : Reacting with thiazolidinone or pyridopyridazine precursors to create hybrid structures with enhanced properties .

How should researchers address discrepancies in spectroscopic data during structural elucidation?

Advanced Research Focus
Contradictions between experimental and predicted spectra (e.g., NMR chemical shifts) may arise from dynamic effects or crystal packing. Mitigation strategies include:

  • Variable-temperature NMR to assess conformational flexibility.
  • Single-crystal XRD refinement to resolve ambiguities in molecular geometry .
  • Cross-validation with computational spectra (e.g., using Gaussian or ORCA software).

What safety and protocol considerations are critical for handling hydrazine derivatives in synthesis?

Basic Research Focus
Hydrazine hydrate, a common reagent in pyrazole synthesis, is highly toxic and requires:

  • Fume hood usage and PPE (gloves, goggles).
  • Waste neutralization protocols (e.g., slow addition to acidic solutions).
  • Compliance with institutional safety guidelines , such as those outlined in chemical hygiene plans for advanced laboratories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.